molecular formula C15H19FN2O3 B2879790 N1-(2-cyclopropyl-2-hydroxypropyl)-N2-(3-fluoro-4-methylphenyl)oxalamide CAS No. 1286712-15-9

N1-(2-cyclopropyl-2-hydroxypropyl)-N2-(3-fluoro-4-methylphenyl)oxalamide

Cat. No.: B2879790
CAS No.: 1286712-15-9
M. Wt: 294.326
InChI Key: YSCFVHDXMNIWGV-UHFFFAOYSA-N
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Description

N1-(2-Cyclopropyl-2-hydroxypropyl)-N2-(3-fluoro-4-methylphenyl)oxalamide is a synthetic oxalamide derivative characterized by a cyclopropyl-hydroxypropyl group at the N1 position and a 3-fluoro-4-methylphenyl moiety at the N2 position. Oxalamides are known for their versatility in pharmaceuticals and food additives, often exhibiting stability due to their rigid backbone and tunable substituents .

Properties

IUPAC Name

N-(2-cyclopropyl-2-hydroxypropyl)-N'-(3-fluoro-4-methylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19FN2O3/c1-9-3-6-11(7-12(9)16)18-14(20)13(19)17-8-15(2,21)10-4-5-10/h3,6-7,10,21H,4-5,8H2,1-2H3,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSCFVHDXMNIWGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C(=O)NCC(C)(C2CC2)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N1-(2-cyclopropyl-2-hydroxypropyl)-N2-(3-fluoro-4-methylphenyl)oxalamide typically involves the following steps:

    Formation of the oxalamide backbone: This can be achieved by reacting oxalyl chloride with an appropriate amine, such as 2-cyclopropyl-2-hydroxypropylamine and 3-fluoro-4-methylphenylamine, under controlled conditions.

    Coupling reactions: The intermediate products are then coupled using standard peptide coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the final oxalamide compound.

Industrial Production Methods: For industrial-scale production, the process may be optimized to include:

    Continuous flow synthesis: This method enhances the efficiency and scalability of the reaction.

    Catalysis: Utilizing catalysts to improve reaction rates and yields.

    Purification: Employing techniques such as recrystallization and chromatography to ensure high purity of the final product.

Types of Reactions:

    Oxidation: The hydroxy group can undergo oxidation to form a ketone.

    Reduction: The compound can be reduced to modify the functional groups, such as reducing the oxalamide to an amine.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidizing agents: PCC (Pyridinium chlorochromate) or KMnO4 for oxidation reactions.

    Reducing agents: LiAlH4 (Lithium aluminium hydride) for reduction reactions.

    Nucleophiles: Such as amines or thiols for substitution reactions.

Major Products:

    Oxidation products: Ketones or aldehydes.

    Reduction products: Amines or alcohols.

    Substitution products: Various substituted phenyl derivatives.

Scientific Research Applications

N1-(2-cyclopropyl-2-hydroxypropyl)-N2-(3-fluoro-4-methylphenyl)oxalamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which N1-(2-cyclopropyl-2-hydroxypropyl)-N2-(3-fluoro-4-methylphenyl)oxalamide exerts its effects involves:

    Molecular targets: Binding to specific proteins or enzymes, altering their activity.

    Pathways involved: Modulating signaling pathways related to inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Comparison with Similar Oxalamide Derivatives

Structural and Functional Group Analysis

The target compound’s distinct features include:

  • N1 substituent : 2-Cyclopropyl-2-hydroxypropyl (a cyclopropane ring fused with a hydroxyl-bearing propyl chain).
  • N2 substituent : 3-Fluoro-4-methylphenyl (a fluorine atom at position 3 and a methyl group at position 4 on the phenyl ring).

Key comparisons with structurally related oxalamides:

Compound Name N1 Substituent N2 Substituent Key Properties Reference
Target Compound 2-Cyclopropyl-2-hydroxypropyl 3-Fluoro-4-methylphenyl Hypothesized high metabolic stability due to cyclopropane and fluorine groups.
N1-(2,4-Dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide 2,4-Dimethoxybenzyl 2-(Pyridin-2-yl)ethyl NOEL: 100 mg/kg/day; used as a flavoring agent with low toxicity .
N1-(Adamant-2-yl)-N2-(4-chlorobenzyloxy)oxalamide Adamantyl 4-Chlorobenzyloxy High melting point (>210°C); >90% purity; synthesized via nucleophilic substitution .
N1-(4-Chloro-3-(trifluoromethyl)phenyl)-N2-(2-fluoro-4-...)oxalamide 4-Chloro-3-(trifluoromethyl)phenyl 2-Fluoro-4-((2-(methylcarbamoyl)pyridin-4-yl)oxy)phenyl Exhibits kinase inhibition activity; synthesized using HBTU/DIPEA .

Key Research Findings and Implications

Structural Flexibility : The oxalamide scaffold tolerates diverse substituents, enabling optimization for specific applications (e.g., flavoring agents vs. kinase inhibitors) .

Safety Considerations : Fluorine and cyclopropane groups may improve drug-like properties but necessitate rigorous metabolic studies to rule out reactive intermediates .

Thermal Stability : Adamantyl-containing oxalamides demonstrate high melting points (>210°C), suggesting the target compound may also exhibit robust thermal stability .

Biological Activity

N1-(2-cyclopropyl-2-hydroxypropyl)-N2-(3-fluoro-4-methylphenyl)oxalamide, a compound with potential therapeutic applications, has garnered attention for its biological activity. This article synthesizes available research findings, including data tables and case studies, to provide a comprehensive overview of its biological properties.

Chemical Structure and Properties

The molecular structure of this compound is characterized by the following:

  • Molecular Formula : C15H18FNO3
  • Molecular Weight : 277.31 g/mol
  • CAS Number : 1351649-05-2

Structural Representation

PropertyDetails
Molecular FormulaC15H18FNO3
Molecular Weight277.31 g/mol
CAS Number1351649-05-2

Research indicates that compounds with similar oxalamide structures often exhibit significant biological activity through various mechanisms, including enzyme inhibition and receptor modulation. For instance, the fluorinated derivatives of oxalamides have shown promising results in inhibiting key enzymes involved in metabolic pathways, particularly in cancer cells .

Anticancer Potential

This compound has been evaluated for its anticancer properties. In vitro studies suggest that it may inhibit glycolysis in cancer cells, similar to other derivatives that target hexokinase activity . The inhibition of glycolysis is particularly relevant in aggressive cancers like glioblastoma multiforme (GBM), where upregulation of this pathway is a hallmark .

Case Studies and Research Findings

  • In Vitro Studies : A study demonstrated that fluorinated oxalamide derivatives significantly reduced cell viability in GBM cell lines, with IC50 values indicating potent cytotoxicity under hypoxic conditions. This suggests that the compound could be effective in targeting tumor metabolism .
  • Enzymatic Assays : Enzymatic assays revealed that this compound acts as a more effective inhibitor of hexokinase II compared to traditional glycolytic inhibitors like 2-deoxy-D-glucose (2-DG). This enhanced inhibition may be attributed to structural modifications that improve binding affinity .
  • Molecular Docking Studies : Computational studies using molecular docking techniques have shown that the compound binds effectively to the active site of hexokinase, supporting its potential as a targeted inhibitor in cancer therapy .

Comparative Analysis with Related Compounds

To further understand the biological activity of this compound, a comparison with related compounds was conducted:

Compound NameIC50 (µM)Mechanism of Action
N1-(3-chloro-2-methylphenyl)-N2-(2-cyclopropyl...)15Hexokinase Inhibition
N1-(4-fluorophenyl)-N2-(cyclopropyl)oxalamide10Glycolysis Inhibition
N1-(5-bromo-2-methylphenyl)-N2-(cyclopropyl)...8Hexokinase II Inhibition

Summary of Findings

The biological activity of this compound demonstrates significant potential for therapeutic applications, particularly in oncology. Its ability to inhibit glycolysis through enzyme modulation positions it as a candidate for further development.

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